2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxamide group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Attachment of the Methyl Group: The methyl group can be introduced through a methylation reaction using a methylating agent like methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- 2-(3-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- 2-(3-Chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to the specific positioning of the chlorophenyl group and the methyl group on the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Biological Activity
2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a compound belonging to the pyrrolidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O₂
- Molecular Weight : Approximately 243.7 g/mol
This compound features a chlorophenyl group, a pyrrolidine ring, and a carboxamide functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chlorophenyl group enhances binding affinity to specific receptors and enzymes, influencing several biochemical pathways:
- Anticancer Activity : Preliminary studies indicate that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against A549 human lung adenocarcinoma cells .
- Antimicrobial Properties : Research has demonstrated that related compounds possess antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, indicating that this compound may interact with pain signaling pathways and could be beneficial in treating neurodegenerative diseases.
Anticancer Activity
A study evaluated the anticancer properties of various 5-oxopyrrolidine derivatives, including those structurally related to this compound. The findings are summarized in the table below:
Compound | Cell Line | IC50 (µM) | Viability (%) |
---|---|---|---|
This compound | A549 (Lung) | 30 | 70 |
Cisplatin | A549 (Lung) | 10 | 40 |
Control | HSAEC1-KT (Non-cancerous) | - | >90 |
The data indicates that while the compound shows some efficacy against cancer cells, it is less potent than standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various pathogens. The results are as follows:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 64 µg/mL |
Klebsiella pneumoniae | 128 µg/mL |
Escherichia coli | >128 µg/mL |
These findings suggest that while the compound exhibits some antimicrobial properties, it may require further optimization for enhanced effectiveness against resistant strains.
Study on Anticancer Properties
In a recent study published in MDPI, researchers synthesized several derivatives of pyrrolidine compounds and evaluated their anticancer activity using the A549 cell line. They found that certain substitutions on the phenyl ring significantly influenced cytotoxicity. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Neuroprotective Study
Another research effort focused on the potential neuroprotective effects of related compounds. The study demonstrated that specific derivatives could reduce neuronal cell death in vitro models of neurodegeneration, suggesting therapeutic applications in neuroprotective strategies.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-15-10(16)6-9(12(14)17)11(15)7-3-2-4-8(13)5-7/h2-5,9,11H,6H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGIIHVVYKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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